Nanomolar Myeloperoxidase (MPO) Inhibition: Potency Advantage Over Structural Congeners
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity, with a reported IC50 of 1 nM in an aminophenyl fluorescein assay [1]. In a recombinant human MPO assay with 120 mM NaCl, the IC50 was 1.40 nM [1]. In contrast, a closely related analog, 2-bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9), which lacks the alpha-phenyl substituent, exhibits an MPO inhibition IC50 of 1.50 µM (1,500 nM) under comparable conditions [2]. This represents an approximately 1,000-fold difference in potency.
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (aminophenyl fluorescein assay); 1.40 nM (recombinant human MPO, 120 mM NaCl) |
| Comparator Or Baseline | 2-Bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9): IC50 = 1,500 nM (recombinant human MPO, 120 mM NaCl) |
| Quantified Difference | ~1,000-fold higher potency for target compound |
| Conditions | Inhibition of MPO chlorination activity; 10 min incubation followed by NaCl addition; aminophenyl fluorescein detection |
Why This Matters
The alpha-phenyl substituent confers a dramatic enhancement in MPO inhibitory potency, making the compound a uniquely valuable tool for MPO-related research where nanomolar affinity is required.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 = 1 nM (MPO chlorination); IC50 = 1.40 nM (recombinant human MPO). View Source
- [2] BindingDB. BDBM50554046 (CHEMBL4783713). Affinity Data: IC50 = 1.50E+3 nM. Inhibition of recombinant human MPO. View Source
